molecular formula C11H15N3O2 B2387013 N-Benzyl-4-hydrazino-4-oxobutanamide CAS No. 315249-23-1

N-Benzyl-4-hydrazino-4-oxobutanamide

Cat. No.: B2387013
CAS No.: 315249-23-1
M. Wt: 221.26
InChI Key: VGNAPVKWULTOOW-UHFFFAOYSA-N
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Preparation Methods

The synthesis of N-Benzyl-4-hydrazino-4-oxobutanamide involves several steps. One common synthetic route includes the reaction of benzylamine with succinic anhydride to form N-benzylsuccinimide. This intermediate is then treated with hydrazine hydrate to yield this compound . The reaction conditions typically involve heating the reactants under reflux in an appropriate solvent such as ethanol or methanol . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.

Mechanism of Action

The mechanism of action of N-Benzyl-4-hydrazino-4-oxobutanamide involves its interaction with specific molecular targets. The hydrazino group can form covalent bonds with electrophilic centers in proteins or other biomolecules, leading to modifications that can be studied in proteomics research . The pathways involved depend on the specific application and target molecules.

Comparison with Similar Compounds

N-Benzyl-4-hydrazino-4-oxobutanamide can be compared with other similar compounds such as:

The uniqueness of this compound lies in its hydrazino group, which provides specific reactivity and applications in proteomics research .

Properties

IUPAC Name

N-benzyl-4-hydrazinyl-4-oxobutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O2/c12-14-11(16)7-6-10(15)13-8-9-4-2-1-3-5-9/h1-5H,6-8,12H2,(H,13,15)(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGNAPVKWULTOOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CCC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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